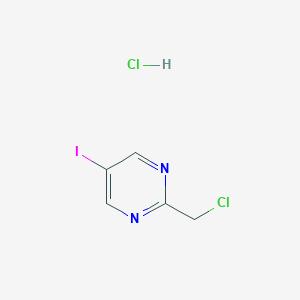

2-(Chloromethyl)-5-iodopyrimidine;hydrochloride

CAS No.: 2503203-69-6

Cat. No.: VC6129434

Molecular Formula: C5H5Cl2IN2

Molecular Weight: 290.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2503203-69-6 |

|---|---|

| Molecular Formula | C5H5Cl2IN2 |

| Molecular Weight | 290.91 |

| IUPAC Name | 2-(chloromethyl)-5-iodopyrimidine;hydrochloride |

| Standard InChI | InChI=1S/C5H4ClIN2.ClH/c6-1-5-8-2-4(7)3-9-5;/h2-3H,1H2;1H |

| Standard InChI Key | PSZWSYUJKFMTAT-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=N1)CCl)I.Cl |

Introduction

Chemical Identity and Structural Properties

2-(Chloromethyl)-5-iodopyrimidine hydrochloride belongs to the class of halogenated pyrimidines, with the molecular formula C₅H₅Cl₂IN₂ and a molecular weight of 290.91 g/mol. Its IUPAC name, 2-(chloromethyl)-5-iodopyrimidine;hydrochloride, reflects the substituents on the six-membered aromatic ring. The hydrochloride salt form improves the compound’s crystallinity and handling properties compared to its free base counterpart.

Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 2503203-69-6 |

| Molecular Formula | C₅H₅Cl₂IN₂ |

| Molecular Weight | 290.91 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| XLogP3 | 1.9 (estimated) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

The pyrimidine ring’s electron-deficient nature, combined with the electron-withdrawing effects of the iodine and chloromethyl groups, dictates its reactivity. The chloromethyl group (-CH₂Cl) serves as a prime site for nucleophilic substitution, while the iodine atom facilitates transition metal-catalyzed cross-couplings such as Suzuki-Miyaura or Ullmann reactions .

Synthetic Methodologies

The synthesis of 2-(chloromethyl)-5-iodopyrimidine hydrochloride typically involves sequential functionalization of the pyrimidine ring. One validated route proceeds via the following steps:

-

Iodination of 2-Chloromethylpyrimidine:

Direct iodination at position 5 using iodine monochloride (ICl) in acetic acid achieves regioselective substitution. The reaction is conducted at 60–80°C for 8–12 hours, yielding 2-(chloromethyl)-5-iodopyrimidine with >85% purity . -

Hydrochloride Salt Formation:

Treatment with hydrogen chloride gas in anhydrous diethyl ether converts the free base to its hydrochloride salt, enhancing stability for storage and subsequent reactions .

An alternative approach, adapted from 6-(chloromethyl)uracil syntheses , involves:

-

Reductive Chlorination: Starting from 5-iodopyrimidine-2-carbaldehyde, sodium borohydride reduces the aldehyde to a hydroxymethyl intermediate, followed by chlorination with thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF). This method avoids toxic reagents and achieves yields exceeding 75% .

Reactivity and Functionalization Pathways

The compound’s reactivity is dominated by two key sites:

Chloromethyl Group

The -CH₂Cl moiety undergoes nucleophilic substitution with:

-

Amines: Forms secondary amines, e.g., reaction with morpholine produces 2-(morpholinomethyl)-5-iodopyrimidine, a precursor for kinase inhibitors .

-

Thiols: Yields thioethers under basic conditions, useful in prodrug designs.

-

Hydroxide Ions: Generates 2-hydroxymethyl derivatives, which can be further oxidized to carboxylic acids .

Iodine Atom

The C–I bond participates in cross-coupling reactions:

-

Pd-Catalyzed Couplings: With arylboronic acids (Suzuki) or alkynes (Sonogashira) to construct biaryl or alkynyl-pyrimidine derivatives, respectively .

-

Ullmann Reactions: Forms C–N bonds with amines or amides, enabling access to polycyclic structures .

Example Reaction:

This transformation exemplifies its utility in diversifying the pyrimidine scaffold for drug discovery .

Pharmaceutical and Biological Applications

Intermediate in Drug Synthesis

-

PDE5 Inhibitors: The compound serves as a key intermediate in synthesizing 2-chloro-5-(2-pyridyl)pyrimidine, a PDE5 inhibitor precursor. Coupling with 2-pyridylzinc chloride under Pd catalysis achieves 60–70% yields .

-

PGES-1 Inhibitors: Used in the synthesis of 4-(5-iodopyrimidin-2-yl)morpholine, a prostaglandin E synthase inhibitor with anti-inflammatory properties .

Antitumor Agents

Japanese researchers utilized derivatives of this compound in synthesizing N-benzoyl urea-based antitumor agents. The iodine atom enables functionalization with nitro groups and subsequent reduction to amines, critical for DNA intercalation .

Comparative Analysis with Related Halopyrimidines

The chloromethyl group in 2-(chloromethyl)-5-iodopyrimidine hydrochloride provides distinct advantages over simple chloro or iodo derivatives, enabling sequential functionalization unattainable with monofunctional analogs .

Future Research Directions

-

Green Synthesis: Developing catalytic iodination methods to reduce stoichiometric iodine waste.

-

Targeted Drug Delivery: Conjugating the chloromethyl group to tumor-specific antibodies for site-activated chemotherapeutics.

-

Materials Science: Exploring its use in metal-organic frameworks (MOFs) for halogen-bond-driven crystal engineering.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume